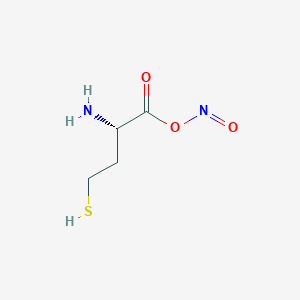

nitroso (2S)-2-amino-4-sulfanylbutanoate

Übersicht

Beschreibung

Nitroso (2S)-2-amino-4-sulfanylbutanoate is a compound characterized by the presence of a nitroso group (-NO) attached to the amino acid derivative, 2-amino-4-sulfanylbutanoate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitroso (2S)-2-amino-4-sulfanylbutanoate typically involves the nitrosation of the corresponding amino acid derivative. One common method is the reaction of 2-amino-4-sulfanylbutanoate with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial Production Methods

Industrial production of nitroso compounds often involves large-scale nitrosation reactions using continuous flow reactors to maintain precise control over reaction parameters. This approach minimizes the formation of by-products and maximizes yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Nitroso (2S)-2-amino-4-sulfanylbutanoate undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitroso group can yield hydroxylamines.

Substitution: The nitroso group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydroxylamines.

Substitution: Formation of substituted amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that nitroso compounds, including nitroso (2S)-2-amino-4-sulfanylbutanoate, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, which include nitroso functionalities, showed promising activity against various bacterial strains. The presence of nitroso groups enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Nitrosation and Carcinogenicity Studies

Nitroso compounds are often studied for their role in nitrosation reactions, which can lead to the formation of carcinogenic agents. For instance, this compound can be formed from dietary precursors during nitrosation processes in acidic environments like the stomach. Studies have shown that certain nitrosated compounds possess mutagenic properties, raising concerns about their safety in food products . Understanding these mechanisms is crucial for assessing the risks associated with dietary intake of such compounds.

Food Science

Food Preservation and Safety

Nitroso compounds are relevant in food science, particularly regarding food preservation and safety. The ability of this compound to inhibit microbial growth makes it a candidate for use as a preservative. Its effectiveness against pathogens could help extend the shelf life of food products while ensuring safety from spoilage .

Detection of Nitrosamines in Foods

The presence of nitroso compounds in food products has raised concerns over their potential health impacts. Analytical methods are being developed to detect these compounds in various foods, particularly processed meats and fried foods, where nitrosation is likely to occur. This research is vital for regulatory agencies to establish acceptable intake levels and ensure consumer safety .

Environmental Studies

Environmental Impact and Biodegradation

The environmental implications of nitroso compounds are significant due to their potential toxicity and persistence in ecosystems. Studies have focused on the degradation pathways of this compound in soil and water environments. Understanding its biodegradation can inform strategies for mitigating pollution and protecting water quality .

Role in Nitrogen Cycling

Nitroso compounds play a role in nitrogen cycling within ecosystems. Research indicates that they can affect microbial communities responsible for nitrogen transformations, which are critical for soil health and fertility. Investigating these interactions can enhance our understanding of nutrient dynamics in agricultural systems .

Case Studies

Wirkmechanismus

The mechanism of action of nitroso (2S)-2-amino-4-sulfanylbutanoate involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. The nitroso group can undergo homolytic cleavage to generate NO, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways involved in vasodilation, neurotransmission, and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nitrosobenzene: A simple aromatic nitroso compound.

S-nitrosothiols: Compounds containing a nitroso group attached to a sulfur atom.

N-nitrosoamines: Compounds with a nitroso group attached to a nitrogen atom.

Uniqueness

Nitroso (2S)-2-amino-4-sulfanylbutanoate is unique due to its specific structure, which combines the properties of an amino acid derivative with the reactivity of a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biologische Aktivität

Nitroso (2S)-2-amino-4-sulfanylbutanoate, a compound derived from the amino acid cysteine, has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group (-NO) attached to an amino acid structure. This configuration is significant in determining its reactivity and biological interactions.

The biological activity of nitroso compounds often involves the release of nitric oxide (NO), which plays a crucial role in various physiological processes. The mechanisms can be summarized as follows:

- Nitric Oxide Release : Nitroso compounds can donate NO, influencing vascular relaxation and exhibiting anti-inflammatory properties.

- Antioxidant Activity : These compounds may act as antioxidants, scavenging free radicals and reducing oxidative stress.

- Modulation of Enzyme Activity : Nitroso derivatives can interact with various enzymes, potentially inhibiting or enhancing their activity.

Antimicrobial Properties

Recent studies have indicated that nitroso compounds exhibit antimicrobial activity against a range of pathogens. For instance:

- Antibacterial Activity : this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : It has shown significant inhibition against common fungal strains such as Candida albicans and Aspergillus niger.

Cytotoxic Effects

Research has highlighted the cytotoxic potential of nitroso compounds in cancer therapy:

- Cancer Cell Lines : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction and disruption of cellular redox balance.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity in Cancer Research :

Data Tables

Eigenschaften

CAS-Nummer |

139427-42-2 |

|---|---|

Molekularformel |

C4H8N2O3S |

Molekulargewicht |

164.19 g/mol |

IUPAC-Name |

(2S)-2-amino-4-nitrososulfanylbutanoic acid |

InChI |

InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 |

InChI-Schlüssel |

QWPCKAAAWDCDCW-VKHMYHEASA-N |

SMILES |

C(CS)C(C(=O)ON=O)N |

Isomerische SMILES |

C(CSN=O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CSN=O)C(C(=O)O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S-Nitrosohomocysteine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.